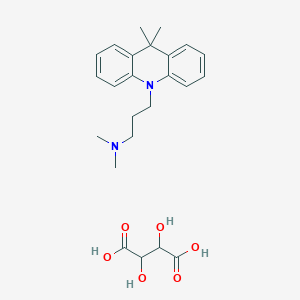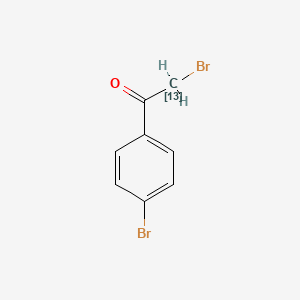
2,4'-Dibromoacetophenone-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Dibromoacetophenone-2-13C: is a labeled compound where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to the presence of the carbon-13 isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The synthesis of 2,4’-Dibromoacetophenone-2-13C typically involves the bromination of acetophenone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone-2-13C follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,4’-Dibromoacetophenone-2-13C undergoes substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Condensation Reactions: It undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids.
Common Reagents and Conditions:
Reagents: Bromine, sodium bromide, chloroform, sulfuric acid, tin(II) chloride, samarium(III) iodide.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esterified Products: Formed through esterification reactions.
Applications De Recherche Scientifique
2,4’-Dibromoacetophenone-2-13C is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 2,4’-Dibromoacetophenone-2-13C involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2-Bromoacetophenone: Similar structure but with only one bromine atom.
4’-Bromophenacyl Bromide: Another brominated acetophenone with different bromination pattern.
2-Bromo-4’-fluoroacetophenone: Contains both bromine and fluorine atoms.
Uniqueness: 2,4’-Dibromoacetophenone-2-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying reaction mechanisms. Its dual bromination also provides distinct reactivity compared to mono-brominated analogs.
Propriétés
Formule moléculaire |
C8H6Br2O |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromophenyl)(213C)ethanone |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |
Clé InChI |
FKJSFKCZZIXQIP-HOSYLAQJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)[13CH2]Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


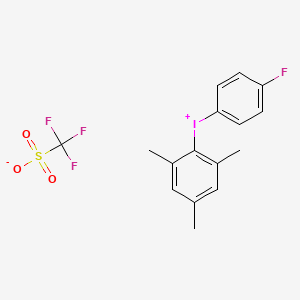
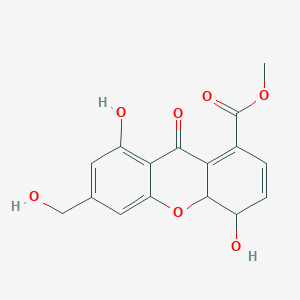
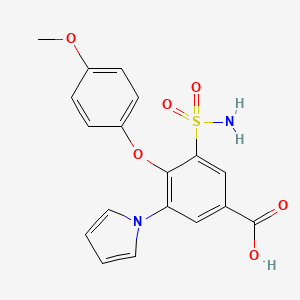
![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
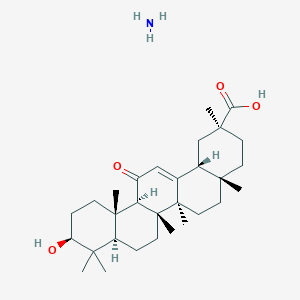
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
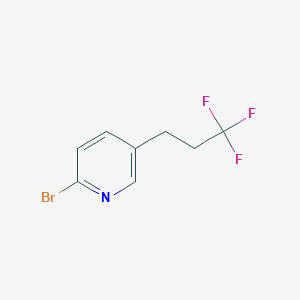
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
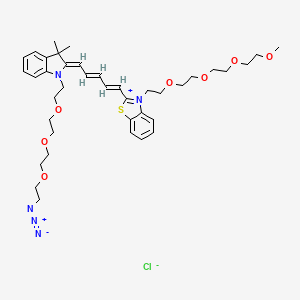
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)

